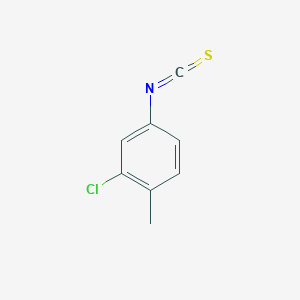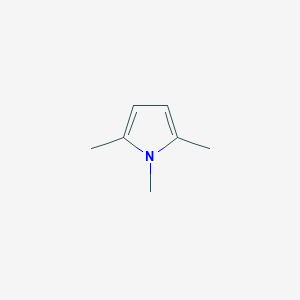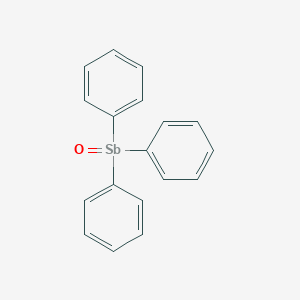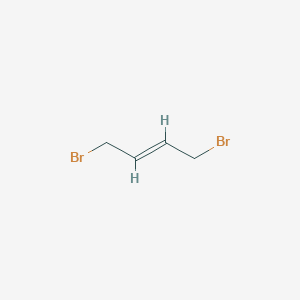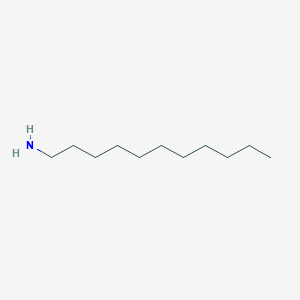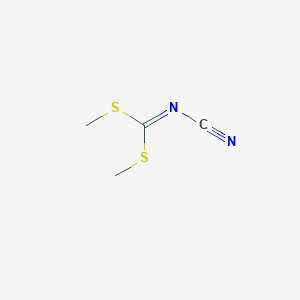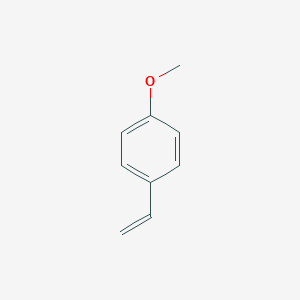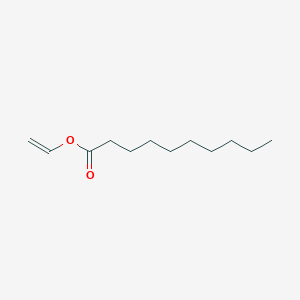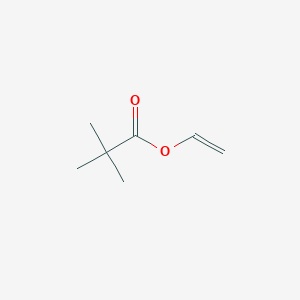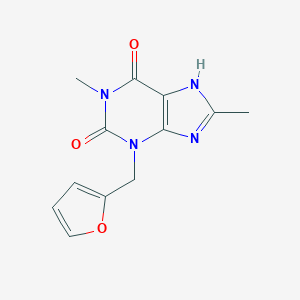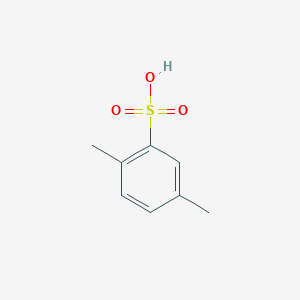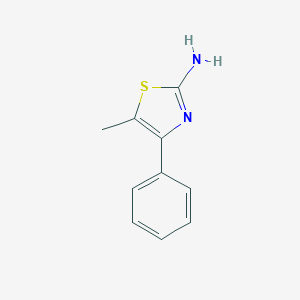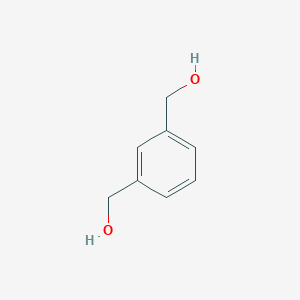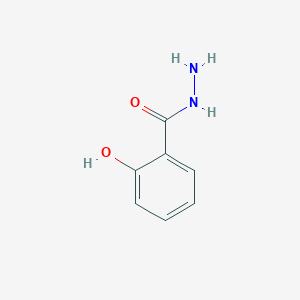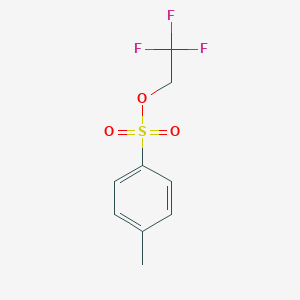
2,2,2-Trifluoroethyl p-toluenesulfonate
概要
説明
2,2,2-Trifluoroethyl p-toluenesulfonate is a chemical compound that serves as an intermediate in the synthesis of various fluorinated organic compounds. It is particularly useful in the generation of difluorovinyl and difluoroalkene moieties, which are valuable in medicinal chemistry and materials science due to their unique properties imparted by the fluorine atoms.
Synthesis Analysis
The synthesis of 2,2-diaryl-1,1-difluoroethenes involves the use of 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate, which is a related compound to 2,2,2-trifluoroethyl p-toluenesulfonate. This precursor reacts with aryl iodides in the presence of palladium and copper catalysts to yield cross-coupled products. A subsequent coupling reaction with arylstannanes produces the desired difluoroethenes .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 2,2,2-trifluoroethyl p-toluenesulfonate, they do provide insights into related compounds. For instance, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene is detailed, highlighting the coordination of bismuth atoms to benzenesulfonate substituents . This information, although not directly about 2,2,2-trifluoroethyl p-toluenesulfonate, suggests the importance of sulfonate groups in the molecular architecture of organosulfonates.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl p-toluenesulfonate undergoes a series of reactions to form various difluorinated compounds. It is first treated with butyllithium and trialkylboranes to generate difluorovinylboranes, which then react with acyl chlorides or chloroformates to yield difluorovinyl carbonyl compounds . In another reaction pathway, the same intermediate couples with aryl iodides in the presence of a palladium catalyst to afford disubstituted difluoroalkenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-trifluoroethyl p-toluenesulfonate are not explicitly detailed in the provided papers. However, the successful use of this compound in various synthetic pathways suggests that it is a stable and reactive intermediate for constructing fluorinated organic molecules. Its reactivity with butyllithium and trialkylboranes, as well as its ability to participate in palladium-catalyzed coupling reactions, indicates that it has significant chemical versatility .
科学的研究の応用
- Organic Chemistry
- 2,2,2-Trifluoroethyl p-toluenesulfonate is used as a trifluoroethylation agent .
- It has been used in the synthesis of 1-alkyl-2,2-difluorovinylboranes .
- The exact methods of application or experimental procedures vary depending on the specific synthesis process. Typically, it would be used in a reaction with other organic compounds under controlled conditions (temperature, pressure, solvent, etc.) to introduce the trifluoroethyl group .
- The outcomes of these reactions would be new organic compounds with the trifluoroethyl group, which could have various applications depending on their other functional groups .
The outcomes of these reactions would be new organic compounds with the trifluoroethyl group, which could have various applications depending on their other functional groups .
The outcomes of these reactions would be new organic compounds with the trifluoroethyl group, which could have various applications depending on their other functional groups .
Safety And Hazards
特性
IUPAC Name |
2,2,2-trifluoroethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-7-2-4-8(5-3-7)16(13,14)15-6-9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKCQDUYZULGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883384 | |
| Record name | Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl p-toluenesulfonate | |
CAS RN |
433-06-7 | |
| Record name | 2,2,2-Trifluoroethyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 433-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl p-toluenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

